molecular formula C8H5ClF2O B028241 2-Chloro-2',4'-difluoroacetophenone CAS No. 51336-94-8

2-Chloro-2',4'-difluoroacetophenone

Cat. No. B028241
M. Wt: 190.57 g/mol
InChI Key: UENGBOCGGKLVJJ-UHFFFAOYSA-N
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Patent
US05047548

Procedure details

Chloroacetyl chloride (113 g, 1.0 mole) was added dropwise to a stirred mixture of 1,3-difluorobenzene (114 g, 1.0 mole) and anhydrous aluminum chloride (146.6 g, 1.1 mole) at room temperature (20° C.). The mixture was stirred for a further five hours at 50°-55° C. Methylene chloride (48.5 ml) was added slowly as the mixture was allowed to cool to room temperature. The methylene chloride layer was separated, washed with water (2×320 ml) and the solvent removed by distillation at reduced pressure leaving a pale yellow solid (180 g).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
146.6 g
Type
reactant
Reaction Step One
Quantity
48.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Cl:1][CH2:2][C:3]([C:10]1[CH:11]=[CH:12][C:7]([F:6])=[CH:8][C:9]=1[F:13])=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
114 g
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Name
Quantity
146.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
48.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further five hours at 50°-55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
WASH
Type
WASH
Details
washed with water (2×320 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClCC(=O)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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